Methyl 5-hexenoate: A Technical Guide for Researchers
Methyl 5-hexenoate: A Technical Guide for Researchers
CAS Number: 2396-80-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Methyl 5-hexenoate. The document summarizes its physicochemical properties, details a key synthetic protocol, and discusses its known and potential applications, while also highlighting areas where scientific data is currently limited.
Physicochemical Properties
Methyl 5-hexenoate is a volatile organic compound with the molecular formula C₇H₁₂O₂.[1][2] It is a colorless liquid at room temperature and possesses a characteristic odor.[3] The following table provides a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 2396-80-7 | [4] |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Boiling Point | 157 °C | [2] |
| Density | 0.91 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.421 | [2][5] |
| Flash Point | 46 °C | [2][4] |
| Vapor Pressure | 4.62 mmHg at 25°C | [2] |
| Solubility | Soluble in alcohol. Insoluble in water. | [6] |
| SMILES | COC(=O)CCCC=C | [4] |
| InChI Key | ASKDFGVMJZMYEM-UHFFFAOYSA-N | [4] |
Synthesis of Methyl 5-hexenoate
A common and straightforward method for the synthesis of Methyl 5-hexenoate is the Fischer esterification of 5-hexenoic acid with methanol, using a catalytic amount of a strong acid.
Experimental Protocol: Fischer Esterification
Materials:
-
5-Hexenoic acid
-
Methanol (excess)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Diethyl ether
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-hexenoic acid in an excess of methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., 40 hours) to drive the equilibrium towards the product.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess methanol.
-
Pour the concentrated residue into a separatory funnel containing diethyl ether and water.
-
Separate the ether layer, which contains the product.
-
Wash the ether layer with water to remove any remaining acid and methanol.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield Methyl 5-hexenoate.
Chemical Reactivity and Potential Applications
The chemical structure of Methyl 5-hexenoate, featuring a terminal double bond and an ester group, allows for a variety of chemical transformations. The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified.
While specific applications in drug development are not well-documented, its nature as a volatile organic compound suggests potential roles in chemical ecology. Many short-chain unsaturated esters function as pheromones or allelochemicals in insects and plants.[2][7] For instance, a related compound, methyl 5-methylhexanoate, is a known floral compound.[8]
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activities and signaling pathways of Methyl 5-hexenoate in the context of human health and disease. General studies on fatty acid methyl esters (FAMEs) and unsaturated esters have suggested potential for antioxidant and antimicrobial activities.[1][5] For example, some polyunsaturated esters have been shown to have inhibitory effects on glycolysis and respiration in tumor cells in vitro.[9] However, no specific studies have been identified for Methyl 5-hexenoate.
The following diagram illustrates the current state of knowledge regarding the biological activity of Methyl 5-hexenoate, highlighting the existing research gap.
Conclusion
Methyl 5-hexenoate is a well-characterized compound from a physicochemical and synthetic standpoint. However, its biological activities and potential roles in signaling pathways relevant to drug development remain largely unexplored. This presents an opportunity for researchers to investigate the potential of this and similar short-chain unsaturated esters in various biological systems. Future studies could focus on its effects on cell viability, inflammatory responses, and its potential as a semiochemical, which may unveil novel applications for this molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pherobase Floral Compound: Methyl 5-methylhexanoate (C8H16O2) [pherobase.com]
- 3. methyl 5-hexenoate [flavscents.com]
- 4. Methyl 5-hexenoate = 95.0 GC 2396-80-7 [sigmaaldrich.com]
- 5. japsonline.com [japsonline.com]
- 6. methyl 5-hexenoate, 2396-80-7 [thegoodscentscompany.com]
- 7. The Pherobase Floral Compound: Methyl 5-methylhexanoate (C8H16O2) [pherobase.com]
- 8. methyl 5-methyl hexanoate, 2177-83-5 [thegoodscentscompany.com]
- 9. Autoxidation of polyunsaturated esters in water: chemical structure and biological activity of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
